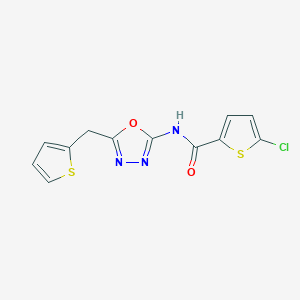
5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to exhibit various biological activities, making it a promising candidate for drug development.
Applications De Recherche Scientifique
- The stability of conjugated chains and favorable charge transport properties are facilitated by the thiophene rings, making them valuable in electronic devices .
- Additionally, oligothiophenes can function as redox-switchable molecular wires in unimolecular electronics .
- Achieving low-cost fabrication methods and compatibility with flexible substrates is essential for practical applications .
Organic Electronics and Optoelectronics
Semiconductors and Molecular Wires
Materials Science
Synthetic Chemistry Challenges
Biological and Pharmaceutical Studies
Chemical Synthesis and Reactions
Propriétés
IUPAC Name |
5-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-9-4-3-8(20-9)11(17)14-12-16-15-10(18-12)6-7-2-1-5-19-7/h1-5H,6H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMABNUEZDGHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2464882.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2464887.png)

![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)
![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)
![Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2464899.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)
